![molecular formula C42H28N4O2 B4926729 N-{2-[4-(1-naphthoylamino)phenyl]-4-phenyl-6-quinazolinyl}-1-naphthamide](/img/structure/B4926729.png)
N-{2-[4-(1-naphthoylamino)phenyl]-4-phenyl-6-quinazolinyl}-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[4-(1-naphthoylamino)phenyl]-4-phenyl-6-quinazolinyl}-1-naphthamide, commonly referred to as QNZ, is a small molecule inhibitor that has shown potential in various scientific research applications. QNZ belongs to the class of quinazoline-based compounds that have been extensively studied for their anti-cancer and anti-inflammatory properties.
作用机制
QNZ inhibits the activity of NF-κB, a transcription factor that plays a crucial role in regulating the expression of genes involved in cell proliferation, apoptosis, and inflammation. QNZ binds to the IKKβ kinase subunit of the IKK complex, which phosphorylates IκBα, leading to its degradation and the subsequent release of NF-κB. By inhibiting IKKβ, QNZ prevents the activation of NF-κB and the downstream signaling pathways that promote cell survival and inflammation.
Biochemical and Physiological Effects
QNZ has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic genes. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. QNZ has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
QNZ is a potent and selective inhibitor of NF-κB, making it a valuable tool for studying the role of NF-κB in various cellular processes. QNZ is also relatively easy to synthesize, and its purity can be improved by recrystallization. However, QNZ has limited solubility in water, which can make it challenging to use in certain experiments. Additionally, QNZ has been shown to inhibit the activity of other kinases, such as JNK and p38, at high concentrations, which can complicate the interpretation of results.
未来方向
There are several future directions for research on QNZ. One area of interest is the development of QNZ analogs with improved solubility and selectivity for IKKβ. Another area of interest is the investigation of the potential of QNZ as a therapeutic agent for cancer and inflammatory diseases. Finally, the role of QNZ in regulating other signaling pathways, such as the MAPK and PI3K pathways, warrants further investigation.
Conclusion
In conclusion, QNZ is a small molecule inhibitor that has shown potential in various scientific research applications, particularly in the fields of cancer and inflammation. QNZ inhibits the activity of NF-κB by binding to the IKKβ kinase subunit, leading to the inhibition of downstream signaling pathways. QNZ has several advantages and limitations for lab experiments, and there are several future directions for research on QNZ.
合成方法
The synthesis of QNZ involves the reaction of 2-aminobenzophenone with 4-phenyl-6-quinazolinylamine in the presence of acetic anhydride and sulfuric acid. The resulting intermediate is then reacted with 1-naphthaldehyde in the presence of sodium ethoxide to obtain QNZ. The yield of QNZ is around 40%, and the purity can be improved by recrystallization.
科学研究应用
QNZ has been extensively studied for its anti-cancer and anti-inflammatory properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. QNZ has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes.
属性
IUPAC Name |
N-[4-[6-(naphthalene-1-carbonylamino)-4-phenylquinazolin-2-yl]phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28N4O2/c47-41(35-18-8-14-27-10-4-6-16-33(27)35)43-31-22-20-30(21-23-31)40-45-38-25-24-32(26-37(38)39(46-40)29-12-2-1-3-13-29)44-42(48)36-19-9-15-28-11-5-7-17-34(28)36/h1-26H,(H,43,47)(H,44,48) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQQKGRWHHZYMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)NC(=O)C7=CC=CC8=CC=CC=C87 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[6-(naphthalene-1-carbonylamino)-4-phenylquinazolin-2-yl]phenyl]naphthalene-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B4926647.png)
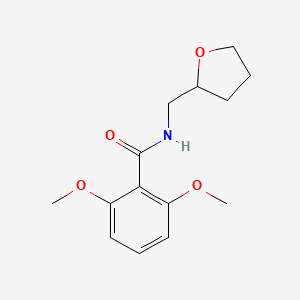
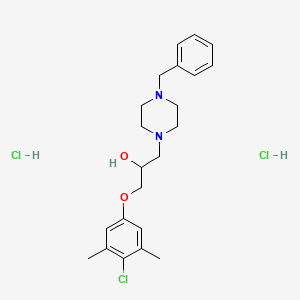
![(3R*,4R*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B4926667.png)
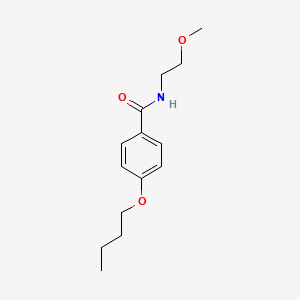
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-iodophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4926685.png)
![2-[(4-chlorophenyl)thio]-N'-(1-ethylpropylidene)propanohydrazide](/img/structure/B4926693.png)
![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4926699.png)
![5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4926706.png)
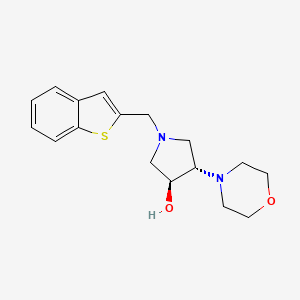
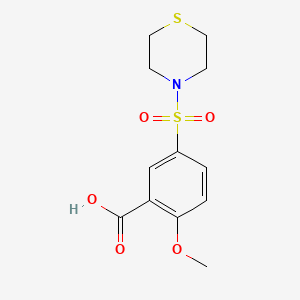

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4926741.png)
![1-(1,3-benzodioxol-5-yloxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4926750.png)